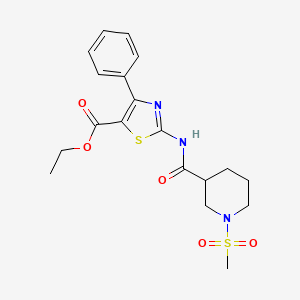

3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a sulfanyl group (-SH), an amino group (-NH2), a vinyl group (-CH=CH2), and a triazine ring (a six-membered ring with three nitrogen atoms and three carbon atoms). It also contains several benzyl groups (a benzene ring attached to a methylene group -CH2-) which are substituted with chlorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electron-withdrawing chlorine atoms on the benzyl groups would likely have an impact on the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfanyl group might be prone to oxidation, and the vinyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could impact its solubility, boiling point, melting point, and other properties .Scientific Research Applications

Anticancer Potential

A key application of triazine derivatives, including structures similar to 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine, is in the field of cancer research. A study by Aly et al. (2015) synthesized thienyl-triazine-sulphonamide conjugates and tested them for various biological activities. One particular compound demonstrated significant in vitro cytotoxicity against Ehrlich ascites carcinoma cells, suggesting potential utility in cancer treatment (Aly, Gobouri, Abdel Hafez, & Saad, 2015). Similarly, Saad et al. (2011) explored S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, finding some compounds with significant in vitro anticancer activities (Saad & Moustafa, 2011).

Antibacterial and Antifungal Applications

The synthesized compounds from similar triazine derivatives have also been evaluated for antibacterial and antifungal properties. Aly et al. (2015) reported that certain synthesized compounds were effective as antibacterial agents. However, they found these compounds inactive against the fungal species tested (Aly et al., 2015).

Antimicrobial and Larvicidal Activities

Further expanding their potential application, some triazine derivatives have shown antimicrobial properties. Kumara et al. (2015) prepared novel derivatives of 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one and evaluated them for antimicrobial properties against bacterial and fungal pathogens. They also demonstrated mosquito larvicidal activity (Kumara et al., 2015).

Synthesis and Structural Studies

In addition to biological applications, these compounds are also significant in chemical synthesis and structural analysis. Fun et al. (2011) detailed the structural analysis of a similar compound, providing insights into its molecular arrangement and potential for further chemical modifications (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

properties

IUPAC Name |

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(2,4-dichlorophenyl)methoxy]ethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl3N4OS/c1-13-19(8-9-24-28-11-15-4-7-17(22)10-18(15)23)25-20(27-26-13)29-12-14-2-5-16(21)6-3-14/h2-10,24H,11-12H2,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGSHWCTZDJBQX-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2394296.png)

![5,6-Dimethyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2394297.png)

![3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394299.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394303.png)

![N,N-diethyl-2-(4-{[(4-fluorophenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2394304.png)

![3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile](/img/structure/B2394307.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2394315.png)

![tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B2394316.png)